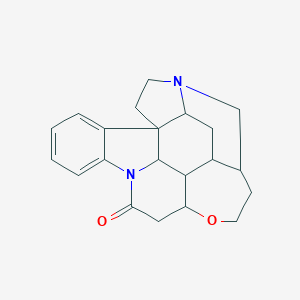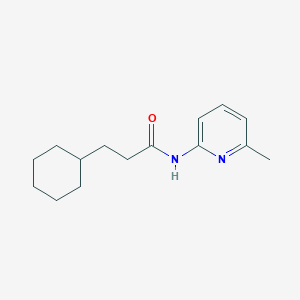
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.
Scientific Research Applications
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide has been extensively studied for its potential applications in scientific research. It is commonly used as a tool compound to study the NMDA receptor and its role in various physiological and pathological processes, such as synaptic plasticity, learning, memory, pain, and neurodegenerative diseases. This compound has also been used to investigate the effects of NMDA receptor antagonists on behavior and cognition in animal models.
Mechanism of Action
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide acts as a selective antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the influx of calcium ions into the neuron. This blockade of calcium influx leads to the inhibition of the NMDA receptor-mediated synaptic transmission and plasticity, which can have various effects on neuronal function and behavior.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the nervous system. It can modulate the release of neurotransmitters, such as glutamate and dopamine, and affect the activity of various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. This compound has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide has several advantages for lab experiments, such as its high potency, selectivity, and specificity for the NMDA receptor. It is also easily synthesized and can be obtained in high purity. However, this compound has some limitations, such as its short half-life and poor solubility, which can affect its pharmacokinetics and bioavailability in vivo.
Future Directions
There are several future directions for research on 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide and its potential applications in scientific research. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Another area of research is the investigation of the therapeutic potential of this compound and other NMDA receptor antagonists in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. Moreover, the use of this compound as a tool compound to study the NMDA receptor and its role in synaptic plasticity, learning, and memory can provide valuable insights into the underlying mechanisms of these processes and help develop new therapeutic strategies.
Synthesis Methods
The synthesis of 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with cyclohexylamine and 2-bromoacetophenone in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain the final compound. This synthesis method has been optimized to produce high yields of this compound with high purity and can be easily scaled up for large-scale production.
properties
Molecular Formula |
C15H22N2O |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C15H22N2O/c1-12-6-5-9-14(16-12)17-15(18)11-10-13-7-3-2-4-8-13/h5-6,9,13H,2-4,7-8,10-11H2,1H3,(H,16,17,18) |
InChI Key |
ZBMINCNWAAAJMJ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)CCC2CCCCC2 |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B270622.png)
![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)
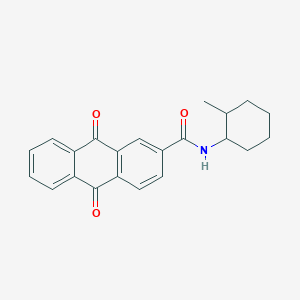
![N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B270627.png)
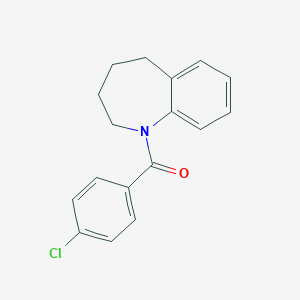
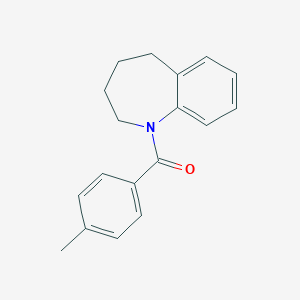
![N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B270630.png)

![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)
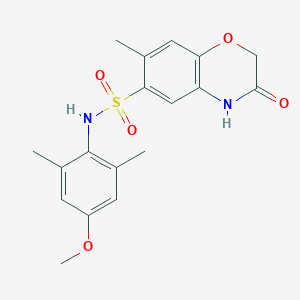
![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)
